molecular formula C13H13FN2O3 B1653880 5-[(4-fluorophenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione CAS No. 2027543-02-6

5-[(4-fluorophenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Cat. No.: B1653880
CAS No.: 2027543-02-6
M. Wt: 264.25
InChI Key: JTLLROYWUHVMOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the chemical structure “5-[(4-fluorophenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione” is a complex organic molecule This structure indicates a benzene ring substituted with a functional group containing a cyclic amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzene ring and subsequent introduction of the cyclic amide group. Common synthetic routes include:

    Nitration and Reduction: The benzene ring is first nitrated and then reduced to introduce amino groups.

    Cyclization: The amino groups undergo cyclization reactions to form the cyclic amide structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes followed by cyclization and fluorination. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The cyclic amide group can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyclic amide to amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and other reduced derivatives.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique structure and functional groups.

    Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The cyclic amide group can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The fluorine atoms enhance the compound’s stability and bioavailability, making it a promising candidate for pharmaceutical applications.

Comparison with Similar Compounds

Similar Compounds

    Benzene derivatives: Compounds with similar benzene ring structures but different substituents.

    Cyclic amides: Compounds with similar cyclic amide structures but different ring sizes or substituents.

Uniqueness

This compound is unique due to the combination of a benzene ring with a cyclic amide and fluorine atoms. This combination imparts specific chemical and physical properties, making it distinct from other similar compounds.

Properties

CAS No.

2027543-02-6

Molecular Formula

C13H13FN2O3

Molecular Weight

264.25

IUPAC Name

5-[(4-fluorophenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C13H13FN2O3/c1-15-11(17)10(12(18)16(2)13(15)19)7-8-3-5-9(14)6-4-8/h3-6,10H,7H2,1-2H3

InChI Key

JTLLROYWUHVMOK-UHFFFAOYSA-N

SMILES

CN1C(=O)C(C(=O)N(C1=O)C)CC2=CC=C(C=C2)F

Canonical SMILES

CN1C(=O)C(C(=O)N(C1=O)C)CC2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.